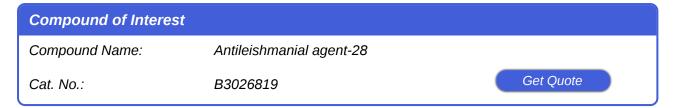


Preclinical Evaluation of Antileishmanial Agent-28: A Comparative Guide

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This guide provides a comprehensive preclinical evaluation of **Antileishmanial agent-28**, a novel compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. The performance of this agent is objectively compared with established antileishmanial drugs: Amphotericin B, Miltefosine, and Paromomycin. Supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to aid researchers, scientists, and drug development professionals in their assessment of this promising therapeutic candidate.

Data Presentation: In Vitro and In Vivo Efficacy

The antileishmanial activity and cytotoxicity of **Antileishmanial agent-28** and comparator drugs were evaluated using standardized in vitro and in vivo models. The quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Activity against Leishmania spp. and Cytotoxicity



Compound	L. donovani (Intracellular Amastigote) EC50 (μΜ)	L. amazonensis (Intracellular Amastigote) EC50 (μΜ)	Cytotoxicity (J774A.1 Macrophage) CC50 (μΜ)	Selectivity Index (L. donovani) (CC50/EC50)
Antileishmanial agent-28	1.5[1]	13[1]	18[1]	12
Amphotericin B	0.029 - 0.65[2][3]	~0.04 (L. major)	>10	>15 - >345
Miltefosine	1.26 - 3.85[2][4]	1.45 (intracellular amastigotes)[3]	>20	>5 - >16
Paromomycin	8 - 45[5][6]	~48 (promastigotes)	>100	>2 - >12.5

Table 2: In Vivo Efficacy in Murine Model of Visceral Leishmaniasis (L. donovani)

Compound	Dose & Route of Administration	% Reduction in Liver Parasite Burden	Reference
Quinazoline 23 (related to Agent-28)	15 mg/kg/day for 5 days (Intraperitoneal)	37%	Van Horn et al., 2014, J Med Chem
Amphotericin B (liposomal)	Single dose of 3.5 mg/kg (Intravenous)	~100%	Banerjee et al., 2017, Nanomedicine
Miltefosine	13 mg/kg/day for 15 days (Oral)	Clinically cured (no relapse)	Romero et al., 2016, PLOS Negl Trop Dis
Paromomycin	15-20 mg/kg/day for 21-28 days (Intramuscular)	80-90% cure rate (human studies)	Gadelha et al., 2012, Rev Soc Bras Med Trop

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.



In Vitro Intracellular Amastigote Susceptibility Assay

This protocol is adapted from the methods described by Van Horn et al. (2014).

- Cell Culture: Mouse macrophage cell line J774A.1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Parasite Culture: Leishmania donovani and Leishmania amazonensis promastigotes are cultured in M199 medium supplemented with 10% FBS and antibiotics at 26°C.
- Macrophage Infection: J774A.1 macrophages are seeded in 96-well plates and allowed to adhere overnight. Stationary phase promastigotes are then added to the macrophages at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.
- Drug Treatment: Following infection, extracellular promastigotes are removed by washing. The test compounds (**Antileishmanial agent-28** and comparators) are serially diluted and added to the infected macrophages. The plates are incubated for an additional 72 hours.
- Quantification of Infection: After incubation, the cells are fixed and stained with Giemsa. The
 number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
 The 50% effective concentration (EC₅₀) is calculated as the drug concentration that causes a
 50% reduction in the number of amastigotes compared to untreated controls.

In Vitro Cytotoxicity Assay

- Cell Seeding: J774A.1 macrophages are seeded in 96-well plates and allowed to adhere overnight.
- Compound Incubation: The test compounds are serially diluted and added to the cells. The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well, and after a further incubation period, the fluorescence is measured. The 50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.



In Vivo Murine Model of Visceral Leishmaniasis

This protocol is based on the methodology used by Van Horn et al. (2014).

- Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.
- Infection: Mice are infected via intravenous injection with 1 x 10⁷ Leishmania donovani amastigotes harvested from the spleen of a previously infected hamster.
- Treatment: Seven days post-infection, treatment is initiated. The test compound (e.g., Quinazoline 23) is administered intraperitoneally once daily for five consecutive days.
 Control groups receive the vehicle alone.
- Assessment of Parasite Burden: Two days after the final dose, the mice are euthanized, and their livers and spleens are collected. The parasite burden is determined by stamping the organs onto glass slides, followed by Giemsa staining. The number of amastigotes per 1000 host cell nuclei is counted, and the Leishman-Donovan Units (LDU) are calculated. The percentage reduction in parasite burden is determined by comparing the LDU of the treated group to the untreated control group.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This is a generalized protocol for assessing the inhibition of Leishmania DHFR.

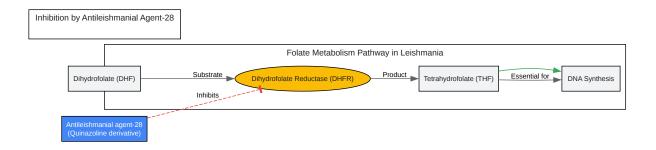
- Enzyme and Substrates: Recombinant Leishmania DHFR enzyme is used. The substrates are dihydrofolic acid (DHF) and NADPH.
- Assay Buffer: A suitable buffer (e.g., Tris-HCl) at a physiological pH is used.
- Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains
 the assay buffer, NADPH, and the test compound at various concentrations.
- Initiation of Reaction: The reaction is initiated by the addition of the DHFR enzyme and DHF.
- Measurement of Activity: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.



 Calculation of Inhibition: The initial reaction rates are calculated, and the percentage of inhibition for each compound concentration is determined. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mandatory Visualizations Proposed Mechanism of Action of N²,N⁴-disubstituted Quinazoline-2,4-diamines

The primary mechanism of action for this class of compounds is believed to be the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite's DNA synthesis and survival.



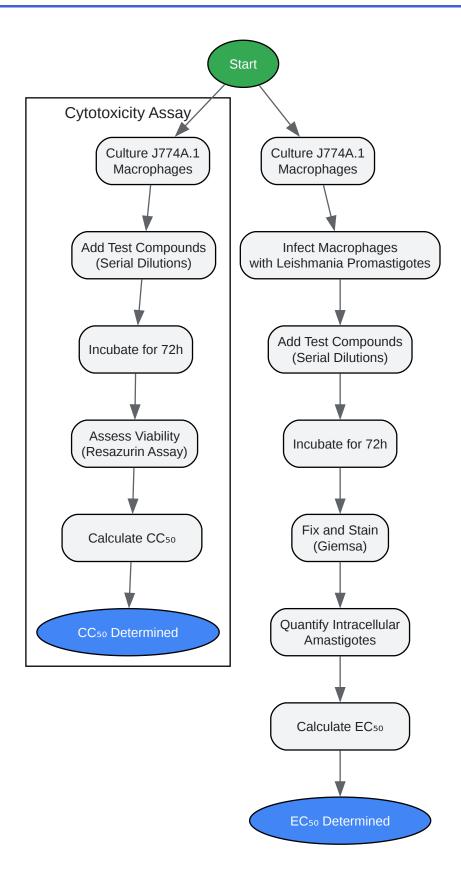
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Caption: Proposed inhibition of Leishmania DHFR by Antileishmanial agent-28.

Experimental Workflow for In Vitro Antileishmanial Drug Screening

The following diagram illustrates the key steps involved in the in vitro evaluation of antileishmanial compounds.





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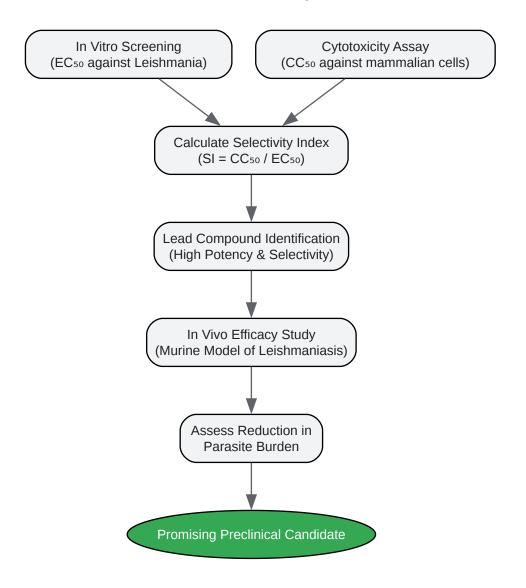
Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.





Logical Relationship of Preclinical Evaluation Steps

This diagram outlines the logical progression from in vitro screening to in vivo efficacy studies in the preclinical evaluation of a new antileishmanial agent.



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Caption: Logical flow of preclinical evaluation for antileishmanial agents.

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